Platinum(2+) methanide--cycloocta-1,5-diene (1/2/1)

supercritical fluid deposition platinum nanoparticle synthesis supported catalyst preparation

Choose Pt(COD)Me₂ for halogen-free platinum deposition where chloride contamination is unacceptable. This non-ionic, hydrocarbon-soluble precursor provides up to 3.4×10⁻³ mol/mol solubility in scCO₂, yielding uniform 2–6 nm Pt nanoparticles. Decomposition begins at just 80°C under H₂, enabling deposition on thermally sensitive substrates (polymers, MOFs, aerogels). Unlike Pt(COD)Cl₂, it eliminates chloride-induced corrosion in semiconductor CVD. Avoid experimental variability—use the clean precursor trusted for fuel cell electrocatalysis, sensor coatings, and continuous aerosol manufacturing. ≥97% purity, white powder, 103–105°C mp.

Molecular Formula C10H18Pt
Molecular Weight 333.33 g/mol
CAS No. 12266-92-1
Cat. No. B086735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(2+) methanide--cycloocta-1,5-diene (1/2/1)
CAS12266-92-1
Molecular FormulaC10H18Pt
Molecular Weight333.33 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2]
InChIInChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2
InChIKeyAYLJSSIIYOOUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(2+) Methanide–Cycloocta-1,5-diene (CAS 12266-92-1): Technical Baseline and Procurement Considerations for Pt(COD)Me₂


Platinum(2+) methanide–cycloocta-1,5-diene (1/2/1), systematically named dimethyl(1,5-cyclooctadiene)platinum(II) and abbreviated as Pt(COD)Me₂, is a platinum(II) organometallic complex in which a central platinum atom is coordinated by a chelating 1,5-cyclooctadiene ligand and two σ-bonded methyl groups . As a halogen-free molecular precursor with the empirical formula C₁₀H₁₈Pt and a molecular weight of 333.33 g/mol, the compound is isolated as a white powder with a reported melting point of 103–105 °C [1]. It is a non-ionic, hydrocarbon-soluble complex that serves as a versatile entry point for the synthesis of platinum catalysts and nanoparticles, particularly in applications requiring clean decomposition pathways that avoid halide contamination .

Why Pt(COD)Me₂ Cannot Be Interchanged with Other Platinum Precursors Without Risking Experimental and Process Outcomes


Platinum(II) organometallic precursors with cyclooctadiene ligands—such as Pt(COD)Me₂, Pt(COD)Cl₂, and Pt(acac)₂—are not functionally equivalent. Differences in halide content, thermal decomposition pathways, solubility in supercritical fluids, and resulting nanoparticle morphology directly impact downstream catalytic performance and process reproducibility. For example, chloride-containing analogs can poison certain catalysts or introduce corrosive byproducts during chemical vapor deposition, while acetylacetonate complexes exhibit fundamentally different solubility behavior in supercritical CO₂, limiting their applicability in green deposition methods [1]. The quantitative evidence below demonstrates that Pt(COD)Me₂ provides distinct, measurable advantages in specific application contexts, making generic substitution a source of experimental variability and compromised performance.

Quantitative Differentiation of Pt(COD)Me₂: Head-to-Head and Cross-Study Evidence Against Platinum Precursor Comparators


Superior Nanoparticle Homogeneity and Size Control vs. Pd(acac)₂ in Supercritical CO₂ Deposition

When processed under identical supercritical CO₂ deposition conditions (20 MPa, 60 °C) followed by H₂ reduction, Pt(COD)Me₂ yields Pt nanoparticles with a narrow size distribution of 2–6 nm and homogeneous dispersion across the carbon black support. In direct contrast, Pd(acac)₂ under the same experimental framework produces Pd nanoparticles with a broad, irregular size distribution spanning 3–100 nm and non-uniform spatial distribution [1]. The Pt nanoparticles also exhibit a size increase from 2.0 nm at 10 wt.% loading to 3.3 nm at 34 wt.% loading, demonstrating predictable, loading-dependent size control [2].

supercritical fluid deposition platinum nanoparticle synthesis supported catalyst preparation

Enhanced scCO₂ Solubility Compared to Pt(acac)₂ Enabling Supercritical Fluid-Based Processing

The solubility of Pt(COD)Me₂ in supercritical CO₂ has been experimentally determined to range from 5.9 × 10⁻⁴ mol/mol (at 313 K, 11.2 MPa) to 3.4 × 10⁻³ mol/mol (at 353 K, 29.6 MPa) [1]. In contrast, Pt(acac)₂ exhibits substantially lower solubility in scCO₂; at comparable conditions of 353 K and 30 MPa, Pt(acac)₂ solubility is approximately 5.1 × 10⁻⁵ mol/mol [2]. This represents a 66-fold higher solubility for Pt(COD)Me₂ at the upper end of the measured range.

supercritical CO₂ solubility metal-organic precursor green chemistry processing

Halogen-Free Composition Prevents Catalyst Poisoning and Corrosion vs. Chloride-Containing Analogs

Pt(COD)Me₂ is a halogen-free organometallic complex containing only carbon and hydrogen in its ligand sphere . Its chloride-containing analog, Pt(COD)Cl₂, decomposes to release HCl or chloride residues during thermal processing, which can poison downstream catalysts (particularly in hydrogenation and fuel cell applications) and corrode reactor components during chemical vapor deposition . The absence of halogens in Pt(COD)Me₂ eliminates these contamination pathways, enabling cleaner platinum film deposition with reduced carbon impurity levels when CVD is conducted in the presence of hydrogen [1].

halogen-free precursor CVD platinum films catalyst contamination

Validated Thermal Decomposition Range for Mild-Condition CVD and Nanoparticle Synthesis

Pt(COD)Me₂ undergoes reduction to metallic platinum at temperatures as low as 80 °C under flowing hydrogen at atmospheric pressure, enabling nanoparticle formation under exceptionally mild conditions [1]. In contrast, Pt(acac)₂ requires substantially higher temperatures for complete decomposition (typically >250 °C) and Pt(COD)Cl₂ decomposes with a melting point of 285 °C (decomposition) . The ability of Pt(COD)Me₂ to decompose at low temperatures facilitates deposition on thermally sensitive substrates and reduces energy input in continuous manufacturing processes.

thermal decomposition CVD precursor nanoparticle growth

Demonstrated Catalytic Performance Superiority via Supercritical Deposition vs. Conventional Impregnation

Pt/SnO₂/Al₂O₃ foam catalysts prepared via supercritical deposition of Pt(COD)Me₂ yielded highly dispersed platinum nanoparticles of approximately 3 nm with a narrow size distribution [1]. These catalysts exhibited superior activity toward carbon monoxide oxidation when directly compared to catalysts prepared by conventional aqueous impregnation methods using the same platinum precursor [1]. While this comparison evaluates deposition methodology rather than precursor chemistry alone, it establishes that Pt(COD)Me₂ is compatible with advanced supercritical processing techniques that deliver demonstrably enhanced catalytic performance.

CO oxidation catalysis supercritical deposition catalyst manufacturing

Optimized Application Scenarios for Pt(COD)Me₂ Based on Quantified Performance Differentiation


Supercritical CO₂ Deposition for Monodisperse Supported Platinum Catalysts

Pt(COD)Me₂ is the precursor of choice for preparing carbon- or oxide-supported platinum catalysts via supercritical CO₂ deposition. The compound's high scCO₂ solubility (up to 3.4 × 10⁻³ mol/mol) [1] and ability to yield nanoparticles with a narrow 2–6 nm size distribution [2] enable reproducible fabrication of catalysts with high active surface area and uniform metal dispersion. This application is particularly valuable for fuel cell electrocatalyst development, heterogeneous hydrogenation, and CO oxidation catalysis where particle size uniformity directly governs activity and selectivity.

Halogen-Free Chemical Vapor Deposition of Platinum Thin Films

For microelectronics fabrication, sensor coatings, and protective metallization layers, Pt(COD)Me₂ offers a halogen-free CVD precursor that avoids chloride-induced corrosion and catalyst poisoning. The complex has been demonstrated as a useful CVD precursor under mild conditions, with carbon impurities in deposited films substantially reduced when processing is conducted in the presence of hydrogen [1]. This makes Pt(COD)Me₂ suitable for applications where chloride residues from Pt(COD)Cl₂ would be unacceptable, such as in semiconductor device manufacturing and biomedical sensor fabrication.

Low-Temperature Nanoparticle Synthesis on Thermally Labile Supports

The ability of Pt(COD)Me₂ to undergo reduction to metallic platinum at temperatures as low as 80 °C under hydrogen [1] enables the synthesis of supported platinum nanoparticles on thermally sensitive substrates including organic aerogels, polymers, and metal-organic frameworks. This low-temperature processing window preserves support integrity and surface functionality that would be compromised by precursors requiring higher decomposition temperatures, such as Pt(acac)₂ (>250 °C).

Continuous Aerosol CVD for High-Dispersion Nanocatalyst Manufacturing

Pt(COD)Me₂ and its alkyl-substituted COD derivatives have been validated as halogen-free precursors for atmospheric pressure CVD in continuous aerosol processes, producing platinum nanocatalysts with high dispersion and narrow size distribution (2–3 nm) on SiO₂ and other oxide supports [1]. This application scenario addresses industrial-scale catalyst manufacturing where process continuity, precursor stability, and consistent product quality are critical procurement considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platinum(2+) methanide--cycloocta-1,5-diene (1/2/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.